1-(2-Aminoethyl)-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(2-Aminoethyl)-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups, including an amino group, a benzoyl group, a hydroxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrol-2-one core, followed by the introduction of the benzoyl and phenyl groups through Friedel-Crafts acylation and alkylation reactions. The aminoethyl group is then introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Aminoethyl)-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Aminoethyl)-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The benzoyl and phenyl groups can interact with hydrophobic pockets in proteins, influencing their function and stability.
Comparison with Similar Compounds
- 1-(2-Aminoethyl)-4-benzoyl-3-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one
- 1-(2-Aminoethyl)-4-benzoyl-3-hydroxy-5-ethyl-1,5-dihydro-2H-pyrrol-2-one
Uniqueness: 1-(2-Aminoethyl)-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the phenyl group, which can enhance its interactions with biological targets and potentially increase its therapeutic efficacy. The combination of functional groups in this compound provides a versatile platform for chemical modifications and the development of new derivatives with improved properties.
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
(4E)-1-(2-aminoethyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H18N2O3/c20-11-12-21-16(13-7-3-1-4-8-13)15(18(23)19(21)24)17(22)14-9-5-2-6-10-14/h1-10,16,22H,11-12,20H2/b17-15+ |
InChI Key |
KCFDWQIQZGKXDS-BMRADRMJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN |
Origin of Product |
United States |
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